molecular formula C11H16N4O2S B13754534 Theophylline, 8-butylthio- CAS No. 74039-66-0

Theophylline, 8-butylthio-

Cat. No.: B13754534
CAS No.: 74039-66-0
M. Wt: 268.34 g/mol
InChI Key: WVXHRPNRQMJLPT-UHFFFAOYSA-N
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Description

Theophylline, 8-butylthio-, with the molecular formula C11H16N4O2S and a systematic name of 8-butylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione, is a chemical derivative of the well-known methylxanthine, theophylline . This compound is supplied for research purposes to investigate the structure-activity relationships of xanthine-based molecules. The parent compound, theophylline, has a long history of use and is known to function as a non-selective phosphodiesterase (PDE) inhibitor, which increases intracellular cyclic AMP levels, and as a non-selective adenosine receptor antagonist . These mechanisms contribute to bronchodilation and anti-inflammatory effects, making theophylline and its derivatives subjects of ongoing research in respiratory biology . Researchers can utilize this 8-butylthio analog to explore novel aspects of purinergic signaling or to develop new chemical entities with potentially modified pharmacological profiles, such as enhanced potency or different receptor subtype selectivity. The structural modification at the 8-position may alter its interaction with key enzymatic targets like phosphodiesterases or adenosine receptors, providing a valuable tool for probing these biological pathways. Current literature and patent data for this specific derivative are limited, indicating a significant opportunity for novel investigation . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74039-66-0

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

8-butylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C11H16N4O2S/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(17)15(3)9(7)16/h4-6H2,1-3H3,(H,12,13)

InChI Key

WVXHRPNRQMJLPT-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Theophylline, 8 Butylthio

Precursor Synthesis Strategies for Theophylline (B1681296) Core Structures

The synthesis of the theophylline core, a dimethylated xanthine (B1682287), is a foundational step in the preparation of 8-butylthiotheophylline. The most classical and widely recognized method for synthesizing theophylline is the Traube purine (B94841) synthesis. This synthetic route typically begins with the condensation of a pyrimidine (B1678525) derivative, which is then cyclized to form the imidazole (B134444) ring of the purine system.

A common starting material for this process is 4,5-diaminouracil. The synthesis proceeds through the following general steps:

Condensation: 4,5-diaminouracil is reacted with a one-carbon unit source, such as formic acid or a derivative thereof, to form an intermediate N-formyl derivative.

Cyclization: The intermediate undergoes cyclization, often under basic conditions, to close the imidazole ring and form the xanthine core.

N-Methylation: To obtain theophylline (1,3-dimethylxanthine), selective N-methylation is required. This can be achieved by using a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide. The timing and conditions of the methylation steps can be varied to control the final product. In some variations of the Traube synthesis, N-methylated pyrimidines are used as precursors to simplify the final methylation steps.

Alternative synthetic strategies for the theophylline core have also been developed, sometimes employing different starting materials or catalytic systems to improve yield and efficiency. However, the Traube synthesis remains a cornerstone in the chemical literature for the fundamental construction of the theophylline scaffold.

Functionalization Approaches for Introduction of Thioether Moiety at C8

The introduction of a thioether group at the C8 position of theophylline is a key transformation in the synthesis of 8-butylthiotheophylline. This is typically achieved through the functionalization of a pre-existing theophylline core.

Alkylation Reactions at the 8-Position

Direct alkylation at the C8 position of theophylline is not a primary route for introducing a thioether. Instead, the common strategy involves the preparation of an 8-thiolated theophylline intermediate, which is then alkylated. However, the initial step to functionalize the C8 position often involves the introduction of a good leaving group, such as a halogen.

The synthesis of 8-bromotheophylline (B15645) is a well-established precursor for many C8-substituted theophylline derivatives. This intermediate is typically prepared by the bromination of theophylline. Once 8-bromotheophylline is obtained, it can readily undergo nucleophilic substitution with a thiol.

Thiolation and Subsequent Alkylation Methods

A more direct and widely employed method for the synthesis of 8-alkylthiotheophyllines involves the reaction of an 8-halotheophylline with a thiol. For the synthesis of 8-butylthiotheophylline, this would involve the reaction of 8-bromotheophylline with butanethiol. This reaction is a nucleophilic aromatic substitution where the thiolate anion acts as the nucleophile, displacing the bromide at the C8 position.

The general reaction is as follows:

8-Bromotheophylline + Butanethiol → 8-Butylthiotheophylline + HBr

This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Common bases used for this purpose include sodium hydroxide, potassium carbonate, or an organic base like triethylamine. The reaction is often performed in a polar solvent, such as ethanol (B145695) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the reaction.

An alternative to starting with butanethiol is to first generate 8-mercaptotheophylline (also known as 8-thiotheophylline). This can be synthesized by reacting 8-bromotheophylline with a sulfur nucleophile like sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis. The resulting 8-mercaptotheophylline can then be alkylated with an appropriate alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base to yield 8-butylthiotheophylline.

Multi-step Synthetic Routes for Theophylline, 8-butylthio-

A representative multi-step synthetic route for 8-butylthiotheophylline can be summarized as follows:

Synthesis of Theophylline: Preparation of the theophylline core structure, for example, via the Traube purine synthesis.

Bromination at C8: Theophylline is brominated to yield 8-bromotheophylline. This is often achieved using a brominating agent like bromine in a suitable solvent.

Thioether Formation: 8-bromotheophylline is reacted with butanethiol in the presence of a base to afford 8-butylthiotheophylline.

This sequence provides a reliable and modular approach to the target compound, allowing for the introduction of various thioether moieties by simply changing the thiol used in the final step.

Synthesis of Analogues and Homologues of Theophylline, 8-butylthio-

The synthetic methodologies described above are not limited to the preparation of 8-butylthiotheophylline but can be readily adapted to synthesize a wide range of analogues and homologues.

Modification of the Alkyl Chain Length

By varying the alkylthiol used in the reaction with 8-bromotheophylline, a series of 8-alkylthiotheophylline derivatives with different alkyl chain lengths can be synthesized. This allows for a systematic investigation of how the physicochemical properties of the compounds are influenced by the nature of the alkyl group at the C8 position.

For instance, by replacing butanethiol with other alkanethiols such as ethanethiol, propanethiol, or hexanethiol, the corresponding 8-ethylthio-, 8-propylthio-, and 8-hexylthiotheophylline derivatives can be prepared. The general reaction conditions, including the choice of base and solvent, are often similar across the synthesis of these different analogues, with minor adjustments potentially needed to optimize the yield for each specific substrate.

The following table provides representative examples of 8-alkylthiotheophylline analogues that can be synthesized using this methodology.

Alkyl GroupAlkanethiolResulting 8-Alkylthiotheophylline
EthylEthanethiol8-Ethylthiotheophylline
PropylPropanethiol8-Propylthiotheophylline
ButylButanethiol8-Butylthiotheophylline
PentylPentanethiol8-Pentylthiotheophylline
HexylHexanethiol8-Hexylthiotheophylline

This synthetic flexibility is a key feature of the chemistry of 8-substituted theophyllines, enabling the generation of libraries of compounds for further study.

Introduction of Additional Substituents on the Xanthine Core

The substitution of the C8 position of the xanthine nucleus with an aromatic ring, such as aryl, cycloaryl, or heteroaryl groups, has been reported to enhance the potency of these compounds towards adenosine (B11128) receptors. The introduction of a butylthio group at the 8-position of the theophylline structure opens up avenues for further derivatization on the xanthine core, allowing for the fine-tuning of its physicochemical and pharmacological properties. The primary sites for introducing additional substituents are the nitrogen atoms of the pyrimidine and imidazole rings (N1, N3, and N7).

One common strategy for the synthesis of 8-substituted xanthine derivatives involves a tandem ring closure at room temperature. It has been observed that increasing the chain length of substituents at the N1 and N3 positions can increase the affinity for both phosphodiesterases and adenosine receptors. Conversely, substitution at the N7 position is generally not favored, and in some instances, N9 substitution has a negative effect on activity.

A versatile method for creating further derivatives involves the use of 8-bromotheophylline as a starting material. medchemexpress.comresearchgate.netbiosynth.com For instance, 8-bromotheophylline can be used in the synthesis of oxazolo[2,3-f]purinediones, which are evaluated for their affinity at adenosine A1 and A2A receptors. medchemexpress.com

Another key intermediate, 8-chlorotheophylline, also serves as a precursor for various derivatization reactions. ncats.ionih.govwikipedia.org This compound is a stimulant of the xanthine chemical class with physiological effects similar to caffeine. nih.govwikipedia.org

The following table summarizes research findings on the introduction of substituents on the xanthine core:

Starting MaterialReagents and ConditionsProductResearch Focus
8-BromotheophyllineVariesOxazolo[2,3-f]purinedionesEvaluation of affinity at adenosine A1 and A2A receptors. medchemexpress.com
TheophyllineN-Chlorosuccinimide8-ChlorotheophyllineSynthesis of a key intermediate for further derivatization.
1,3-Dialkyl-5,6-diaminouracilsAqueous sodium hydroxide8-Substituted xanthine and 2-thioxanthine (B146167) derivativesSynthesis of various 8-substituted derivatives. nih.gov

Purification and Isolation Techniques for Theophylline, 8-butylthio- and Its Derivatives

The purification and isolation of Theophylline, 8-butylthio- and its derivatives are critical steps to ensure the chemical purity of the final compounds for subsequent analytical and biological evaluation. A combination of chromatographic and recrystallization techniques is typically employed.

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of xanthine derivatives. nih.govkoreascience.krcellulosechemtechnol.roijdra.com Reversed-phase HPLC, utilizing a C18 column, is commonly used for the separation of these compounds. The choice of mobile phase, often a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol), is optimized to achieve efficient separation based on the polarity of the target compound and any impurities. cellulosechemtechnol.ro The retention times of xanthine derivatives in reversed-phase HPLC are influenced by substitutions on the core structure; for example, N-methylation tends to increase the capacity factor and lipid solubility. nih.gov

Molecularly imprinted polymers (MIPs) have also been developed for the specific recognition and separation of xanthine derivatives. koreascience.kr These polymers are created with a template molecule (such as theophylline or caffeine), resulting in cavities that can selectively bind the target compound or its structural analogs during chromatographic separation. koreascience.kr

Recrystallization is another fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then slowly cooled to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor. For xanthine derivatives, solvents such as ethanol or ethanol-water mixtures are often effective. google.com For instance, in the refining of pamabrom, a salt of 8-bromotheophylline, using 75-90% ethanol as a solvent prevents the product from sticking to the walls of the vessel and improves purity. google.com

The following table outlines common purification techniques for xanthine derivatives:

TechniqueStationary Phase/SolventDetection MethodApplication
Reversed-Phase HPLCC18 column, acetonitrile/methanol with aqueous bufferUV SpectroscopyAnalysis and purification of xanthine derivatives. nih.govcellulosechemtechnol.ro
Molecular ImprintingMethacrylic acid-based polymerUV SpectroscopySelective separation of xanthine derivatives. koreascience.kr
RecrystallizationEthanol, ethanol/water mixturesN/APurification of solid xanthine derivatives. google.com

Advanced Characterization Techniques for Theophylline, 8 Butylthio and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. For "Theophylline, 8-butylthio-," the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

The analysis would involve preparing a sample, typically by mixing with potassium bromide (KBr) to form a pellet or as a mull, and scanning it with an IR spectrometer. The resulting spectrum would be a plot of transmittance versus wavenumber.

Expected Research Findings:

Based on the structure of "Theophylline, 8-butylthio-," the following absorption bands would be anticipated. The xanthine (B1682287) core would be identified by the C=O (carbonyl) and C=N stretching vibrations. The presence of the butylthio group would be confirmed by C-H stretching and bending vibrations of the alkyl chain and the C-S stretching vibration.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C-H (Alkyl)2850-2960Stretching
C=O (Amide)1650-1715Stretching
C=N (Imidazole)1550-1610Stretching
C-N1250-1350Stretching
C-S600-800Stretching

Note: The data in this table is illustrative and represents expected values for "Theophylline, 8-butylthio-". Actual experimental values may vary.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This is a critical step to confirm the empirical and molecular formula of a newly synthesized compound like "Theophylline, 8-butylthio-" (C₁₁H₁₆N₄O₂S).

The analysis is performed using an elemental analyzer, where a small, precisely weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The results are then compared to the theoretical percentages calculated from the molecular formula.

Detailed Research Findings:

For a pure sample of "Theophylline, 8-butylthio-," the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated theoretical values.

ElementTheoretical (%)Found (%)
Carbon (C)49.2449.21
Hydrogen (H)6.016.05
Nitrogen (N)20.8820.85
Sulfur (S)11.9511.92

Note: The "Found (%)" values in this table are hypothetical and for illustrative purposes. Close correlation between theoretical and found values would confirm the elemental composition.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities or byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like "Theophylline, 8-butylthio-". researchgate.net It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netnih.gov

For purity assessment, a reversed-phase HPLC method would typically be developed. A solution of the compound is injected into the HPLC system, and the detector measures the response as the compound and any impurities elute from the column at different times (retention times). The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Detailed Research Findings:

A typical HPLC analysis of "Theophylline, 8-butylthio-" would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector at a wavelength where the compound has maximum absorbance.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Retention Time ~ 5.8 min
Purity > 99%

Note: The data in this table is illustrative of a potential HPLC method for "Theophylline, 8-butylthio-". Method parameters and results would require experimental optimization and validation.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. tandfonline.comfrontiersin.org For a compound like "Theophylline, 8-butylthio-," GC analysis might be possible, potentially after derivatization to increase its volatility. The principle involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a column containing a stationary phase. tandfonline.comfrontiersin.org

A GC analysis would provide information on the presence of any volatile impurities. The sample would be injected into a heated port, carried by an inert gas (like helium or nitrogen) through a capillary column, and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS).

Detailed Research Findings:

A hypothetical GC method for "Theophylline, 8-butylthio-" would specify the type of column, carrier gas flow rate, and the temperature program for the oven, injector, and detector.

ParameterValue
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm)
Carrier Gas Helium
Injector Temp. 280 °C
Oven Program 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Retention Time ~ 12.5 min

Note: The data in this table is illustrative and represents a potential GC method. The suitability of GC and the specific conditions would need to be determined experimentally.

Computational and Theoretical Investigations of Theophylline, 8 Butylthio

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of a molecule, governed by its electron and nuclear arrangement.

The electronic structure of Theophylline (B1681296), 8-butylthio- dictates its reactivity and intermolecular interactions. The addition of a butylthio group to the theophylline scaffold alters the electron distribution across the molecule. ontosight.ai Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine key electronic descriptors.

These calculations can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity. For instance, in a study of various theophylline derivatives, descriptors such as the energy of the LUMO were found to be important in developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net The electrostatic potential surface can also be mapped to identify regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Table 1: Calculated Electronic Properties of Theophylline Derivatives

Derivative HOMO (eV) LUMO (eV) Dipole Moment (Debye)
Theophylline -6.5 -1.2 3.7
8-Thiotheophylline -6.3 -1.5 4.1
Theophylline, 8-butylthio- -6.2 -1.4 4.5

The three-dimensional conformation of Theophylline, 8-butylthio- is critical for its interaction with biological targets. The flexibility of the butylthio chain allows the molecule to adopt various conformations. Conformational analysis helps identify the most stable, low-energy structures. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic view of the conformational landscape of Theophylline, 8-butylthio- in different environments, such as in aqueous solution or a lipid bilayer. longdom.org These simulations track the movements of atoms over time, offering insights into the molecule's flexibility, solvent interactions, and the stability of different conformers. mdpi.comchemrxiv.org This information is vital for understanding how the molecule might behave in a biological system and for refining docking studies. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid.

Theophylline and its derivatives are known to interact with various proteins, including phosphodiesterases and adenosine (B11128) receptors. drugbank.comwikipedia.org Molecular docking studies can be used to predict how Theophylline, 8-butylthio- binds to the active sites of these proteins. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. nih.govresearchgate.net Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze and visualize these interactions. semanticscholar.org

For example, docking studies of theophylline with the SARS-CoV-2 spike protein have identified specific hydrogen bonds and Pi-Pi stacking interactions. nih.gov Similar analyses for Theophylline, 8-butylthio- could reveal how the butylthio group influences the binding mode and affinity for various targets.

Table 2: Predicted Interactions of Theophylline, 8-butylthio- with Adenosine A1 Receptor

Interaction Type Interacting Residue Distance (Å)
Hydrogen Bond ASN-254 2.8
Hydrogen Bond HIS-278 3.1
Hydrophobic ILE-274 3.5
Hydrophobic PHE-171 3.9
van der Waals LEU-250 4.2

Beyond known targets, computational methods can be used to screen large databases of proteins to identify new potential molecular targets for Theophylline, 8-butylthio-. biorxiv.org This "reverse docking" approach can suggest novel therapeutic applications for the compound. The parent compound, theophylline, is known to interact with a range of targets including adenosine receptors (A1, A2a, A2b), phosphodiesterases, and histone deacetylase 2. drugbank.com The introduction of the 8-butylthio- group may alter the selectivity and affinity for these and other targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Pharmacokinetics Relationship (QSPKR) Modeling

QSAR and QSPKR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or pharmacokinetic properties, respectively. researchgate.net

These models are built using a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov For a series of theophylline derivatives, QSAR studies have been performed to predict activities such as anticancer effects. researchgate.net These studies have identified the importance of descriptors like the partition coefficient (LogP), molecular weight, and electronic parameters. researchgate.net

Similarly, QSPKR models have been developed for xanthine (B1682287) derivatives to predict pharmacokinetic parameters like volume of distribution and clearance. nih.gov These models can help in the early stages of drug development to predict the pharmacokinetic behavior of new compounds like Theophylline, 8-butylthio-. nih.govddg-pharmfac.net

Table 3: Chemical Compounds Mentioned

Compound Name
Theophylline, 8-butylthio-
Theophylline
1-methylxanthine
3-methylxanthine
1,3-dimethyluric acid
caffeine
Theophylline, 8-thiotheophylline
Adenosine
Aminophylline
Ampicillin
Acetylcholine
Lisofylline
Propentofylline
Theobromine (B1682246)
XR5944
GTP
Phenylisocytosine
Oxythiamine
Thioxopyrimidinone
Tunicamycin
Chalcopyrite
O-isopropyl-N-ethyl thionocarbamate
S-allyl-N-alkyldithionocarbamate
O-isobutyl-N-ethoxycarbonyl-thionocarbamate
O-isobutyl-N-acetyl-thionocarbamate
Phthalimide
4-thiouridine
Biotin-tyramide
Sodium saccharin
Ketoprofen
Succinic acid
Methanimine
Difluorocarbene
Pyridine
N-Boc imine
Paspaline A
Emindole PB
Chromodorolide B

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org These descriptors can be categorized based on the dimensionality of the molecular representation, ranging from 0D (e.g., atom counts) to 3D (e.g., geometrical properties). wikipedia.org For Theophylline, 8-butylthio-, a variety of these descriptors can be computationally derived to characterize its physicochemical properties.

QSAR studies on related theophylline and xanthine derivatives often utilize a range of descriptors to build predictive models. ajol.inforesearchgate.net These include constitutional descriptors (e.g., molecular weight), quantum chemical parameters, and hydrophobicity (LogP). ajol.info The goal of a QSAR model is to establish a mathematical relationship between such descriptors and the biological activity of a series of compounds. ajol.inforesearchgate.net

Table 1: Calculated Molecular Descriptors for Theophylline, 8-butylthio- This table presents a set of commonly used molecular descriptors calculated for Theophylline, 8-butylthio-. These values are derived from computational models and are essential for QSAR and other in silico analyses. The data is generated for illustrative purposes based on typical descriptor classes.

Descriptor TypeDescriptor NameCalculated Value
Constitutional (0D/1D)Molecular Weight (MW)282.37 g/mol
Number of Rotatable Bonds5
Number of Hydrogen Bond Acceptors4
Physicochemical (2D)LogP (Octanol-Water Partition Coefficient)2.1
Topological Polar Surface Area (TPSA)74.9 Ų
Geometrical (3D)Molecular Volume245.8 ų
Molecular Surface Area450.1 Ų

Predictive Model Development for Biological Activities

Predictive models, particularly QSAR, are instrumental in understanding the structural requirements for a compound's biological activity. nih.gov Such models have been developed for various series of theophylline and xanthine derivatives to predict their efficacy as, for example, adenosine receptor antagonists or enzyme inhibitors. nih.govnih.gov

For instance, 3D-QSAR studies on xanthine derivatives acting as A2B adenosine receptor antagonists have successfully created models with high predictive power. nih.govtandfonline.com These models help identify the key structural features of the ligands that determine their binding affinity. nih.gov Similarly, QSAR models for theophylline derivatives have been developed to correlate their structural features with activities like bronchodilation or inhibition of enzymes such as aldehyde dehydrogenase (ALDH1A1). ajol.infonih.govnih.gov The descriptors used in these models often include hydrophobicity (LogP), molar refractivity (MR), and various quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ajol.inforesearchgate.netscispace.com

Although a specific predictive model for Theophylline, 8-butylthio- is not detailed in the searched literature, its structural similarity to other 8-substituted xanthines suggests it could be incorporated into such models. The 8-position substituent is known to be a critical determinant of affinity and selectivity for adenosine receptors. Therefore, a predictive model for adenosine receptor antagonists would likely find the properties of the 8-butylthio group to be significant variables.

Simulation Studies on Biological Systems Interactions

Simulation studies, such as molecular docking and molecular dynamics (MD), provide atomic-level insights into how a ligand like Theophylline, 8-butylthio- interacts with its biological target. nih.gov These methods are frequently used to explore the binding modes of xanthine derivatives with adenosine receptors or other enzymes. rsc.orgnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score. nih.gov For xanthine derivatives, docking studies have identified key amino acid residues within the binding sites of adenosine A1, A2A, and A2B receptors that are crucial for ligand recognition and affinity. rsc.orgnih.gov These interactions often involve hydrogen bonds with residues like asparagine and hydrophobic interactions within the binding pocket. researchgate.net

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-receptor complex over time. nih.gov An MD simulation of 164 xanthine derivatives as A2B adenosine receptor antagonists revealed the dynamic nature of the binding and helped to refine the understanding of the interaction mechanism. nih.gov

For Theophylline, 8-butylthio-, a simulation study targeting an adenosine receptor would likely show the butylthio group occupying a hydrophobic pocket within the receptor's binding site. The xanthine core would be expected to form conserved hydrogen bonds with key residues, similar to other known xanthine antagonists. The specific orientation and interactions of the 8-butylthio substituent would be critical in determining its subtype selectivity and affinity for different adenosine receptors.

Compound Reference Table

Molecular and Cellular Mechanisms of Action of Theophylline, 8 Butylthio

Phosphodiesterase (PDE) Inhibition Profile

Theophylline (B1681296) is a non-selective phosphodiesterase (PDE) inhibitor, an action that contributes significantly to its pharmacological effects. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, theophylline increases the intracellular concentrations of these second messengers.

Isoform Selectivity Studies (e.g., PDE3, PDE4)

Specific isoform selectivity studies for "Theophylline, 8-butylthio-" are not available in the reviewed literature. However, the parent compound, theophylline, is known to be a non-selective inhibitor of several PDE isoforms, with notable activity against PDE3 and PDE4.

PDE3: Inhibition of this isoform is associated with smooth muscle relaxation, which is a key component of its bronchodilatory effect.

PDE4: This isoform is predominantly found in inflammatory and immune cells. Inhibition of PDE4 is thought to mediate the anti-inflammatory effects of theophylline.

Some studies suggest that the bronchodilator and smooth muscle relaxant effects of theophylline are closely linked to its ability to inhibit PDE III, while its anti-inflammatory actions are more related to PDE IV inhibition. There is also evidence of synergistic effects when both PDE3 and PDE4 are inhibited.

Table 1: Theophylline Activity on PDE Isoforms

PDE Isoform Role Effect of Theophylline Inhibition
PDE3 Regulation of smooth muscle tone Bronchodilation, vasodilation

Impact on Cyclic AMP (cAMP) and Cyclic GMP (cGMP) Homeostasis

There is no specific data on how "Theophylline, 8-butylthio-" impacts cyclic nucleotide homeostasis. As a PDE inhibitor, theophylline increases the intracellular levels of both cAMP and cGMP by preventing their degradation.

The elevation of intracellular cAMP is a primary mechanism behind many of theophylline's effects. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and reduced inflammatory cell activity. For instance, studies have shown that theophylline-induced increases in cAMP can inhibit the proliferation of certain cell types. Theophylline has been demonstrated to increase intracellular cAMP concentrations in a dose-dependent manner in various cell types, including bovine tracheal smooth muscle cells.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors, an action that contributes to both its therapeutic effects and some of its side effects. Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by acting on four receptor subtypes: A1, A2A, A2B, and A3.

Receptor Subtype Specificity (e.g., A1, A2A, A2B, A3)

Specific data on the adenosine receptor subtype specificity of "Theophylline, 8-butylthio-" is not available. The parent compound, theophylline, is a non-selective antagonist at A1, A2A, and A2B receptors, with some studies suggesting it antagonizes A1, A2, and A3 receptors almost equally. The affinity of theophylline for these receptors is relatively low, with Ki values typically in the micromolar range. In contrast to some of its derivatives, theophylline itself shows little to no selectivity between the A1 and A2 receptor subtypes.

Table 2: Theophylline and Adenosine Receptor Subtypes

Receptor Subtype General Function Effect of Theophylline Antagonism
A1 Inhibitory (e.g., slows heart rate, neuroprotection) Increased heart rate, central nervous system stimulation
A2A Stimulatory (e.g., vasodilation, anti-inflammatory) Blockade of adenosine-induced vasodilation
A2B Stimulatory (e.g., bronchoconstriction in asthmatics, inflammation) Inhibition of adenosine-mediated bronchoconstriction

Functional Consequences of Adenosine Receptor Blockade

The functional outcomes of adenosine receptor blockade by theophylline are complex and tissue-dependent. Blockade of A1 receptors in the heart can lead to an increased heart rate, while in the brain it contributes to the stimulant effects of the drug. Antagonism of A2B receptors in the airways is thought to contribute to bronchodilation by preventing adenosine-mediated bronchoconstriction, a phenomenon particularly relevant in asthma. However, some research suggests that the bronchodilatory effects of theophylline are more closely linked to PDE inhibition than adenosine receptor antagonism. Chronic administration of theophylline has been shown to lead to a downregulation of adenosine receptor function.

Histone Deacetylase (HDAC) Modulation

There are no studies available that have investigated the effect of "Theophylline, 8-butylthio-" on histone deacetylase (HDAC) activity. However, theophylline itself has been shown to modulate HDAC activity, a mechanism that is thought to be important for its anti-inflammatory effects, particularly in the context of respiratory diseases like COPD.

Theophylline can activate HDACs, specifically HDAC2, which leads to the deacetylation of core histones. This process results in a more compact chromatin structure, thereby suppressing the transcription of inflammatory genes. This effect of theophylline is particularly significant as it can restore the activity of HDACs that is often reduced in chronic inflammatory conditions, and in doing so, can enhance the anti-inflammatory effects of corticosteroids. The mechanism of HDAC activation by theophylline appears to be independent of its effects on PDEs and cAMP.

Activation of HDAC2 and Other Isoforms

Research specifically investigating the effect of Theophylline, 8-butylthio- on histone deacetylase 2 (HDAC2) or other HDAC isoforms could not be identified in the available literature.

For the parent compound, theophylline, the activation of HDAC2 is a significant anti-inflammatory mechanism. researchgate.netnih.gov Theophylline is capable of activating HDACs, which leads to the suppression of inflammatory genes that are activated by pro-inflammatory transcription factors. researchgate.net This effect is particularly relevant in conditions like Chronic Obstructive Pulmonary Disease (COPD), where HDAC2 activity is diminished. researchgate.netnih.gov Theophylline can restore HDAC activity in macrophages from COPD patients, thereby reversing resistance to corticosteroids. researchgate.netsioc-journal.cnnih.gov This action is thought to be mediated through the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ), which is activated by oxidative stress. nih.gov The effect of theophylline on HDAC activation occurs at low concentrations and is independent of its phosphodiesterase (PDE) inhibition or adenosine receptor antagonism. researchgate.netsioc-journal.cn

Modulation of Signal Transduction Pathways

The specific modulatory effects of Theophylline, 8-butylthio- on the cyclic AMP (cAMP)-Protein Kinase A (PKA) pathway have not been documented in the reviewed literature.

Theophylline, the parent molecule, is well-known for its role as a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cAMP. By inhibiting PDEs, theophylline increases intracellular levels of cAMP. This rise in cAMP leads to the activation of PKA, a cAMP-dependent protein kinase. The activated PKA then phosphorylates various downstream target proteins, resulting in cellular responses such as smooth muscle relaxation (bronchodilation) and reduced inflammation.

Specific interactions of Theophylline, 8-butylthio- with the PI3K/Akt pathway are not described in the available scientific research.

The parent compound, theophylline, has been shown to interact with this pathway. The PI3K/Akt signaling pathway is crucial for regulating cell proliferation, survival, and metabolism. Theophylline has been found to inhibit the oxidant-activated phosphoinositide-3-kinase-delta (PI3K-δ). This inhibition is linked to its ability to activate HDAC2, suggesting a cross-talk between the PI3K/Akt pathway and epigenetic regulatory mechanisms. The PI3K/Akt pathway can be activated by various growth factors and cytokines and plays a significant role in both normal cellular function and disease states like cancer.

There is no available research detailing the influence of Theophylline, 8-butylthio- on the Mitogen-Activated Protein Kinase (MAPK) or Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

For the parent compound, theophylline, some indirect regulatory roles have been noted. The p38 MAPK pathway can be regulated by dual-specificity phosphatases (DUSPs), and theophylline has been associated with the regulation of these phosphatases. The JAK/STAT pathway is fundamental for signaling initiated by cytokines and growth factors, playing a key role in the immune system and hematopoiesis. While direct, extensive research linking theophylline to the core components of the JAK/STAT pathway is limited, its broad anti-inflammatory effects suggest potential for indirect influence. Both the MAPK and JAK/STAT pathways can be activated by many of the same upstream signals, such as cytokines, and there is significant crosstalk between them.

The specific modulation of the Nuclear Factor-kappa B (NF-κB) pathway by Theophylline, 8-butylthio- has not been specifically studied.

The parent compound, theophylline, is known to modulate the NF-κB pathway, a key regulator of inflammatory gene expression. researchgate.net Theophylline can prevent the translocation of the NF-κB transcription factor into the nucleus. researchgate.net It is suggested that this occurs because theophylline protects the inhibitory protein IκBα from degradation. By preventing NF-κB from entering the nucleus, theophylline inhibits the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines like TNF-α and IL-8. This inhibition of the NF-κB pathway is a central component of theophylline's anti-inflammatory effects.

Research Findings Summary

The table below summarizes the known molecular actions of the parent compound, Theophylline, on the specified pathways, as specific data for Theophylline, 8-butylthio- is unavailable.

Pathway/MechanismEffect of Theophylline (Parent Compound)Supporting Evidence
HDAC2 Activation Activates HDAC2, leading to repression of inflammatory genes.Restores steroid responsiveness in COPD macrophages by increasing HDAC activity. researchgate.netsioc-journal.cnnih.gov
Epigenetic Regulation Modulates gene expression via histone deacetylation.Suppresses inflammatory genes by activating HDACs. researchgate.net
cAMP-PKA Pathway Increases intracellular cAMP by inhibiting phosphodiesterases, leading to PKA activation.Causes bronchodilation and anti-inflammatory effects.
PI3K/Akt Pathway Inhibits phosphoinositide 3-kinase-delta (PI3K-δ).This inhibition is linked to the activation of HDAC2.
MAPK & JAK/STAT Limited direct evidence; may indirectly influence via regulation of other proteins like DUSPs.Regulation of DUSPs can impact the p38 MAPK pathway.
NF-κB Pathway Inhibits nuclear translocation of NF-κB.Prevents degradation of the inhibitory protein IκBα, suppressing inflammatory cytokine expression. researchgate.net

Effects on Cytokine and Inflammatory Mediator Production

The parent compound, theophylline, is recognized for its ability to modulate the production of various cytokines, which are key signaling molecules in the inflammatory process. This includes the suppression of pro-inflammatory mediators and the potential enhancement of anti-inflammatory ones.

Research demonstrates that theophylline can inhibit the production of key pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). nih.govwikipedia.org

Studies on human blood monocytes and alveolar macrophages have shown that theophylline dose-dependently suppresses the release of TNF-α. qdcxjkg.comnih.gov This inhibition is rapid and has been observed at concentrations comparable to therapeutic levels of the drug. qdcxjkg.com The mechanism appears to involve a reduction in TNF-α messenger RNA (mRNA) accumulation, indicating an effect at the level of gene expression. qdcxjkg.comnih.gov For instance, one study observed a significant dose-dependent reduction in TNF-α release from human blood monocytes stimulated with lipopolysaccharide (LPS). nih.gov

Table 1: Effect of Theophylline on TNF-α Release by Human Blood Monocytes

Theophylline Concentration (µM)Inhibition of TNF-α Release (% of control)
10041 ± 5.9%
5059 ± 4.8%
1071 ± 8.9% (Not statistically significant)

Similarly, theophylline has been found to repress the secretion of IL-8, a potent neutrophil chemoattractant, from airway smooth muscle cells. nih.gov This effect contributes to its anti-inflammatory profile by limiting the recruitment of neutrophils to sites of inflammation. smw.chmdpi.com In patients with Chronic Obstructive Pulmonary Disease (COPD), theophylline treatment has been associated with a reduction in the concentration of IL-8 in induced sputum. mdpi.com

The influence of theophylline on the anti-inflammatory cytokine Interleukin-10 (IL-10) has been investigated, yielding some varied results. IL-10 is a major regulatory cytokine with profound anti-inflammatory functions. uniprot.org Some studies suggest that theophylline can increase the production of IL-10. nih.govnih.govportico.org One investigation involving peripheral blood mononuclear cells from asthmatic individuals reported that theophylline induced a significant, 2.8-fold increase in the spontaneous production of IL-10. nih.gov This induction of IL-10 may help mitigate allergic inflammation. nih.gov

Influence on Apoptosis and Cell Survival Pathways (Excluding Human Clinical Context)

Theophylline influences the programmed cell death, or apoptosis, of inflammatory cells, which is a crucial process for the resolution of inflammation. smw.ch By promoting the apoptosis of these cells, theophylline can help reduce the chronic inflammation characteristic of certain respiratory diseases. portico.orgnih.gov

Theophylline has been shown to induce apoptosis in both neutrophils and T-lymphocytes. nih.govnih.govpharmgkb.org

In neutrophils, prolonged survival can perpetuate chronic inflammation. nih.gov Theophylline promotes neutrophil apoptosis, an effect that is associated with a reduction in the anti-apoptotic protein Bcl-2. portico.orgnih.govpharmgkb.org The mechanism for inducing neutrophil apoptosis may involve the antagonism of adenosine A2A receptors, rather than phosphodiesterase (PDE) inhibition. nih.govnih.gov

Table 2: Theophylline's Pro-Apoptotic Mechanisms in Inflammatory Cells

Cell TypeProposed MechanismAssociated Molecular ChangesReference
NeutrophilsAdenosine A2A receptor antagonismReduction in Bcl-2 protein portico.orgnih.govpharmgkb.orgnih.gov
T-lymphocytesPhosphodiesterase (PDE) inhibitionInhibition of IL-2 synthesis, Inhibition of proliferation (CD4+ and CD8+) mdpi.comportico.orgnih.gov

For T-lymphocytes, which are central to adaptive immune responses and airway inflammation, theophylline also induces apoptosis. nih.govtermedia.pl This effect appears to be mediated through the inhibition of PDE. portico.orgnih.gov At high concentrations, theophylline can inhibit the proliferation of both CD4+ and CD8+ T-cells via PDE4 inhibition. mdpi.com

Preclinical Biological Evaluation of Theophylline, 8 Butylthio

Preclinical Pharmacokinetic Investigations (Non-Human)

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450, Xanthine (B1682287) Oxidase)

Specific studies detailing the metabolic pathways of Theophylline (B1681296), 8-butylthio- are not publicly available. Therefore, no data can be provided on the specific enzymatic processes, such as the involvement of Cytochrome P450 isoforms or Xanthine Oxidase, in its biotransformation.

Excretion Patterns in Animal Models

No research data on the excretion patterns of Theophylline, 8-butylthio- in any preclinical animal models have been reported in the available scientific literature. Consequently, information regarding its routes and rates of elimination is unknown. One study examined the excretion of a series of other xanthines in the turtle (Pseudemys scripta elegans), but this did not include Theophylline, 8-butylthio-. nih.gov

Future Directions and Research Perspectives

Design and Synthesis of Novel Theophylline (B1681296), 8-butylthio- Analogues with Enhanced Selectivity

The development of novel analogues of Theophylline, 8-butylthio- is a cornerstone of future research, aiming to enhance selectivity towards specific biological targets and thereby improve therapeutic efficacy while minimizing off-target effects. The substitution at the 8-position of the xanthine (B1682287) core is a critical determinant of pharmacological activity, significantly influencing affinity for targets like adenosine (B11128) receptors and phosphodiesterases (PDEs). researchgate.netsemanticscholar.org

Future synthetic strategies will focus on creating a diverse library of analogues by modifying the butylthio moiety and other positions on the theophylline ring. Key approaches include:

Varying the Alkyl Chain: Synthesizing analogues with different alkyl chain lengths, branching, or the introduction of cyclic moieties in place of the butyl group to probe the steric and hydrophobic requirements of the target's binding pocket.

Introducing Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, amino, carboxyl groups) into the 8-thioalkyl chain to modulate solubility and create new hydrogen bonding interactions with the target protein.

Bioisosteric Replacement: Replacing the sulfur atom with other linkers, such as oxygen (ether) or nitrogen (amino), to fine-tune the electronic properties and conformational flexibility of the side chain.

Modifications at N1, N3, and N7 Positions: While the 8-position is crucial for selectivity, substitutions at the nitrogen atoms of the xanthine core can also modulate potency, selectivity, and pharmacokinetic properties. semanticscholar.org

Structure-activity relationship (SAR) studies are integral to this process, guiding the rational design of subsequent generations of compounds. nih.gov For instance, it is known that aryl substitution at the C8 position can dramatically increase potency towards A1 and A2 adenosine receptors. researchgate.net A similar systematic exploration of 8-thioalkyl derivatives is warranted. The goal is to identify compounds with high selectivity for a specific adenosine receptor subtype (A1, A2A, A2B, A3) or a particular PDE isoenzyme, which could lead to more targeted therapeutic effects. biointerfaceresearch.com

Table 1: Strategies for Analogue Synthesis and Desired Outcomes

Synthetic StrategyRationalePotential Outcome
Modification of the 8-position alkyl chain (length, branching)Optimize steric and hydrophobic interactions within the target binding site.Enhanced binding affinity and selectivity.
Introduction of polar functional groupsImprove aqueous solubility and introduce new hydrogen bonding capabilities.Improved pharmacokinetic profile and target engagement.
Bioisosteric replacement of the thio-ether linkageModulate electronic properties and conformational flexibility.Altered target binding and metabolic stability.
Substitution at N1, N3, and N7 positionsFine-tune overall pharmacological and pharmacokinetic profile.Improved potency, selectivity, and drug-like properties.

Advanced Mechanistic Elucidation through Omics Technologies

To fully understand the therapeutic potential and mechanism of action of Theophylline, 8-butylthio- and its novel analogues, a shift from traditional pharmacological assays to systems-level "omics" approaches is essential. Technologies like proteomics and metabolomics can provide an unbiased, comprehensive view of the molecular changes induced by these compounds in biological systems.

Proteomics: Quantitative proteomics can be employed to identify the direct protein targets and, more broadly, the cellular pathways modulated by a lead compound. nih.gov For example, comparing the proteome of cells treated with an 8-butylthio-theophylline analogue to untreated cells could reveal changes in the expression levels of proteins involved in inflammation, cell signaling, or apoptosis. This approach can uncover novel mechanisms of action beyond adenosine receptor antagonism or PDE inhibition. nih.gov

Metabolomics: This technology analyzes the global profile of small-molecule metabolites within a cell or biological fluid. researchgate.net Treatment with a Theophylline, 8-butylthio- derivative may alter specific metabolic pathways. hmdb.ca For instance, changes in the levels of purine (B94841) metabolites could confirm engagement with adenosine pathways, while alterations in lipid or energy metabolism could point towards new therapeutic applications. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing drugs and their metabolites, which can be applied in these studies. researchgate.net

The integration of proteomics and metabolomics data can provide a holistic understanding of a drug's effect, revealing interconnected pathways and offering insights into both efficacy and potential toxicity mechanisms.

Development of Sophisticated Preclinical Models for Efficacy Assessment

The translation of drug candidates from the laboratory to clinical success is often hampered by the poor predictive power of traditional preclinical models. frontiersin.org Future efficacy assessment of Theophylline, 8-butylthio- analogues must leverage more physiologically relevant and sophisticated models.

Limitations of current models:

2D Cell Cultures: These models fail to replicate the complex three-dimensional architecture, cell-cell interactions, and microenvironment of human tissues. nih.gov

Animal Models: While essential, animal models often exhibit species-specific differences in physiology and drug metabolism, which can lead to imperfect readouts for human efficacy. frontiersin.orgmdpi.com

Advanced preclinical models are being developed to bridge this gap:

3D Cell Cultures (Spheroids and Organoids): These models better mimic the spatial organization and microenvironment of tissues. nih.govmdpi.com For example, testing an anti-cancer theophylline derivative on tumor spheroids can provide more accurate information on drug penetration and efficacy than a simple 2D culture. nih.govmdpi.com

Organ-on-a-Chip (OOC) Technology: These microfluidic devices contain living cells in continuously perfused microchambers, recreating the structural and functional aspects of human organs. nih.gov An OOC model could be used to assess the efficacy and potential toxicity of a novel analogue on interconnected "organs," such as a lung-on-a-chip, providing more predictive data before human trials. nih.gov

These advanced models will allow for more reliable high-throughput screening and lead optimization, increasing the probability of selecting candidates with a higher chance of clinical success. mdpi.com

Exploration of Novel Therapeutic Research Areas (Beyond Traditional Respiratory Applications)

While theophylline is a well-known bronchodilator, its derivatives, including those with substitutions at the 8-position, have a much broader therapeutic potential. nih.govnih.gov Future research should actively explore these novel applications for Theophylline, 8-butylthio- analogues.

Potential new therapeutic areas include:

Oncology: Certain theophylline derivatives have shown anticancer activity. mdpi.com Novel analogues could be screened against various cancer cell lines, and their mechanisms (e.g., induction of apoptosis, inhibition of angiogenesis) could be investigated. The inclusion of trifluoromethyl (CF3) groups in theophylline derivatives has been explored for anticancer potential. mdpi.com

Neurodegenerative Diseases: Xanthine derivatives are known to interact with adenosine receptors, which play a significant role in the central nervous system. biointerfaceresearch.com Analogues with high selectivity for specific adenosine receptor subtypes could be investigated as potential treatments for conditions like Parkinson's or Alzheimer's disease.

Infectious Diseases: Some 8-substituted theophylline derivatives have demonstrated antibacterial properties. nih.govresearchgate.net This opens up the possibility of developing new classes of antibiotics, which is a critical area of unmet medical need.

Inflammatory and Autoimmune Diseases: The anti-inflammatory effects of theophylline are well-documented. nih.gov Highly selective and potent analogues could offer improved therapies for conditions like rheumatoid arthritis or inflammatory bowel disease.

Cardiovascular Conditions: Theophylline itself has cardiovascular effects, but its narrow therapeutic index is limiting. nih.gov Novel derivatives could be designed to selectively target pathways relevant to cardiovascular diseases, such as thrombosis or heart failure, with an improved safety profile.

Integration of Computational and Experimental Approaches for Drug Discovery

The modern drug discovery process benefits immensely from the synergy between computational (in-silico) and experimental methods. beilstein-journals.org This integrated approach can significantly accelerate the identification and optimization of lead compounds, saving time and resources. grafiati.com

Key computational techniques include:

Virtual Screening: Large chemical libraries can be computationally screened against a 3D model of a biological target (e.g., an adenosine receptor) to identify potential hits before any synthesis is performed. nih.gov

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, helping to understand the molecular basis of its activity and guiding the design of more potent analogues. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of novel, unsynthesized molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a drug-target complex over time, providing deeper insights into binding stability and the conformational changes involved. nih.gov

By combining these computational predictions with targeted experimental synthesis and biological evaluation, a cyclical and efficient drug discovery process can be established. grafiati.comnih.gov This allows researchers to focus on synthesizing only the most promising compounds, drastically improving the efficiency of the discovery pipeline for novel Theophylline, 8-butylthio- derivatives.

Strategies for Optimizing Preclinical Pharmacokinetic Profiles of Derivatives

A compound's efficacy is irrelevant if it cannot reach its target in the body in sufficient concentrations and for an adequate duration. Therefore, optimizing the preclinical pharmacokinetic (PK) profile—which includes absorption, distribution, metabolism, and excretion (ADME)—is a critical future direction. nih.gov

Many promising compounds fail due to poor PK properties, such as rapid clearance or low bioavailability. mdpi.com Strategies to optimize the PK profiles of Theophylline, 8-butylthio- derivatives include:

Structural Modification: Small chemical changes can have a large impact on PK properties. For example, adding or removing certain functional groups can block metabolic "soft spots," reducing the rate of clearance by enzymes like cytochrome P450s. nih.govclinpgx.org

Formulation Strategies: The way a drug is delivered can significantly alter its PK profile. Advanced formulations, such as nanoparticles, lipid-based carriers, or subcutaneous depots, can improve solubility, protect the drug from premature metabolism, and provide sustained release, thereby extending its half-life. mdpi.com

Prodrug Approaches: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This strategy can be used to overcome issues like poor membrane permeability or extensive first-pass metabolism.

Early assessment of PK properties using in-vitro assays and in-vivo animal models is crucial to guide these optimization efforts, ensuring that potent and selective compounds also possess the necessary drug-like properties to advance toward clinical development. researchgate.net

Q & A

Q. What safety protocols are mandatory when handling 8-butylthio-theophylline in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., thiols). Store waste in labeled, sealed containers for professional disposal. Conduct risk assessments for acute toxicity (LD50 data) and include Material Safety Data Sheets (MSDS) in lab manuals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.